REACTION_CXSMILES
|
[BH4-].[Na+].Cl.[CH3:4][O:5][C:6]1[CH:7]=[C:8]([C:12](=[O:19])[CH2:13][CH:14]2[CH2:18][CH2:17][CH2:16][NH:15]2)[CH:9]=[CH:10][CH:11]=1>CO.O>[CH3:4][O:5][C:6]1[CH:7]=[C:8]([CH:12]([OH:19])[CH2:13][CH:14]2[CH2:18][CH2:17][CH2:16][NH:15]2)[CH:9]=[CH:10][CH:11]=1 |f:0.1,2.3|
|
Name
|
|
Quantity
|
4.8 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
After 1 hour the bulk of the methanol is distilled off under a vacuum
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
The mixture is extracted 5 times with, in each case, 20 ml of diethylether
|
Type
|
CUSTOM
|
Details
|
The organic phases are collected
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated to an oil which
|
Type
|
DISTILLATION
|
Details
|
is distilled
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1)C(CC1NCCC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |